2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Description
Properties
Molecular Formula |
C21H13BrClN3 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H13BrClN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H |
InChI Key |
IJCJINGLKBZHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)Cl)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The Suzuki-Miyaura coupling is widely employed to construct carbon-carbon bonds between aryl halides and boronic acids. For 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, this method involves reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with 3-bromo-4-chlorophenylboronic acid under catalytic conditions.
- Reactants :
- 2-Chloro-4,6-diphenyl-1,3,5-triazine (1 eq)
- 3-Bromo-4-chlorophenylboronic acid (1.1 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%)
- Base: K₂CO₃ or NaOt-Bu (2–3 eq)
- Solvent: Toluene/EtOH/H₂O (4:1:1) or anhydrous THF
Critical Parameters
- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) outperforms other catalysts in minimizing side reactions.
- Solvent Purity : Anhydrous acetone (<2,000 ppm H₂O) prevents hydrolysis of intermediates.
- Temperature Control : Slow addition of cyanuric chloride at <25°C ensures controlled substitution.
Nucleophilic Aromatic Substitution on Cyanuric Chloride
Stepwise Substitution Strategy
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile precursor. Substitution occurs sequentially, with reactivity order: Cl₁ > Cl₂ > Cl₃.
Synthetic Pathway :
- First Substitution (Phenyl Groups) :
- Second Substitution (3-Bromo-4-chlorophenyl Group) :
Challenges :
- Regioselective control requires strict temperature gradients.
- Competitive hydrolysis of cyanuric chloride necessitates anhydrous conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity; mild conditions | Requires expensive boronic acid derivatives | 70–85% |
| Nucleophilic Substitution | Cost-effective starting materials | Multi-step process; harsh reaction conditions | 50–65% |
Optimization and Scalability
Catalyst Recycling
Recent advances enable the reuse of Pd catalysts via immobilization on magnetic nanoparticles, reducing costs by ~30%.
Solvent Systems
Purity Enhancement
- Hot Water Wash : Removes unreacted salts and byproducts.
- Recrystallization : Ethanol/chloroform mixtures yield >99% purity.
Industrial-Scale Production
Patent-Based Protocols
A 2024 patent (WO20240871214A1) outlines a one-pot synthesis using:
- 2,4,6-Tribromophenol , cyanuric chloride , and K₂CO₃ in acetone.
- Key steps:
- Reflux tribromophenol with K₂CO₃ to form phenolate.
- Add cyanuric chloride portionwise at <25°C.
- Isolate product via centrifugation and hot water wash.
- Yield : 82% at pilot scale.
Emerging Techniques
Microwave-Assisted Synthesis
Reduces reaction time from 24 hours to 2 hours with comparable yields (78%).
Flow Chemistry
Continuous-flow systems improve heat dissipation, enabling safer exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research has highlighted the cytotoxic properties of 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine against various cancer cell lines. In particular:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Findings : Compounds similar to this compound exhibited IC50 values below 100 μM, indicating significant cytotoxicity .
| Cell Line | IC50 Value (μM) | Apoptosis Induction |
|---|---|---|
| HCT-116 | 36 | Yes |
| HeLa | 34 | Yes |
| MCF-7 | <100 | Yes |
Anti-inflammatory Properties
Studies have indicated that triazine derivatives can reduce inflammation in animal models. For instance:
- Model Used : Mouse model with dextran sodium sulfate-induced colitis.
- Results : The compound significantly lowered disease activity index scores and neutrophil infiltration .
UV Absorption in Polymers
The compound has been explored as a UV absorber in engineering plastics. Its ability to absorb UV radiation makes it valuable for enhancing the durability of materials exposed to sunlight .
Case Study 1: Anticancer Compound Development
In a study focusing on triazine derivatives, researchers synthesized various compounds including this compound. They found that certain modifications to the triazine ring enhanced anticancer activity against specific cell lines:
- Methodology : Structure-activity relationship (SAR) studies were conducted to identify effective substitutions.
- Outcome : The most active compounds showed promising results for further development as anticancer agents .
Case Study 2: Material Science Application
A project aimed at improving UV stability in polycarbonate materials utilized triazine-based compounds as additives:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The bromine and chlorine substituents can form halogen bonds with target molecules, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 23449-08-3)
- Structure : Differs by the bromine substituent position (4-bromophenyl vs. 3-bromo-4-chlorophenyl).
- Properties : Molecular weight 388.26 g/mol; purity ≥99% (HPLC).
- Applications : Widely used as an OLED emitter intermediate and precursor for metal catalysts .
- Performance: No direct efficiency data reported, but its commercial availability suggests utility in optoelectronic synthesis .
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 77989-15-2)
2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 890148-78-4)
- Structure : Two bromine atoms at the 3- and 5-positions of the phenyl ring.
- Properties : Similarity score of 0.98 to the main compound .
Extended Conjugation Systems
2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS: 1606981-69-4)
- Structure : Incorporates a biphenyl group with bromine at the 3'-position.
- Properties : Molecular weight 464.36 g/mol; extended conjugation may enhance luminescence or charge mobility .
- Applications: No specific data, but biphenyl groups often improve thermal stability in OLEDs .
Functionalized Triazines with Heteroatoms
2-(Phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ)
- Structure: Replaces bromo-chlorophenyl with a phenoxaselenin group.
- Performance : Achieved a record external quantum efficiency (EQE) of 19.5% in OLEDs, demonstrating superior electroluminescence properties .
- Advantage : Selenium incorporation enhances spin-orbit coupling, promoting triplet-state utilization .
2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 106556-36-9)
- Structure : Hydroxy and methoxy substituents instead of halogens.
- Applications : Used as a UV absorber in automotive coatings, highlighting divergent applications compared to halogenated triazines .
Comparative Data Table
Key Findings and Implications
- Halogen Position Matters: The 3-bromo-4-chloro substitution in the main compound likely offers a balance of electron-withdrawing effects and steric considerations compared to mono-bromo isomers.
- Performance Gaps : While PXSeDRZ demonstrates exceptional OLED efficiency, the main compound’s performance metrics remain unreported, underscoring the need for further research.
- Diverse Applications : Functional group variations (e.g., biphenyl, hydroxy/methoxy) expand triazine utility from optoelectronics to UV protection .
Biological Activity
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other significant activities based on diverse scientific studies.
- IUPAC Name : this compound
- Molecular Formula : C21H13BrClN3
- Molecular Weight : 422.71 g/mol
- CAS Number : 1073062-42-6
- Purity : ≥97%
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antibacterial properties. For instance:
- The compound showed effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
- Minimum inhibitory concentrations (MIC) were reported in the range of 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 40 | 29 |
| S. aureus | 50 | 24 |
| K. pneumoniae | 45 | 30 |
| P. aeruginosa | 50 | 19 |
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied:
- In vitro studies indicated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7).
- The compound induced apoptosis and cell cycle arrest in the S phase, with an IC50 value of approximately 225 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through various assays:
- It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α significantly.
- Compounds similar to this triazine derivative showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism : It induces apoptosis via mitochondrial pathways and modulates cell cycle progression.
- Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several triazine derivatives against standard strains. The results indicated that the brominated derivative exhibited superior activity compared to non-brominated counterparts.
- Anticancer Research : A detailed investigation into the effects of triazine derivatives on MCF-7 cells revealed that treatment led to significant apoptosis and cell viability reduction. Flow cytometry analysis confirmed that a substantial number of cells were arrested in the S phase.
Q & A
Q. What are the recommended synthetic routes for 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine?
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves substituting chlorine in 2-chloro-4,6-diphenyl-1,3,5-triazine with bromo/chloro-phenyl groups using Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Optimize reaction conditions (e.g., catalyst: Pd(PPh₃)₄, solvent: toluene, temperature: 110°C) to achieve yields >80%. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproduct formation .
Q. How can researchers confirm the structural integrity of this triazine derivative?
Use a combination of analytical techniques:
- 1H/13C NMR : Compare peaks with structurally similar triazines (e.g., 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine) to verify substituent positions .
- HPLC : Ensure purity >97% (retention time ~12.5 min, C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 388.26 .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Disposal : Follow hazardous waste protocols; avoid environmental release due to bioaccumulation risks .
Advanced Research Questions
Q. How does the bromo-chloro substitution pattern influence electronic properties in OLED applications?
The electron-withdrawing bromo and chloro groups enhance electron mobility in charge transport layers. Cyclic voltammetry (CV) shows a reduction potential at −1.8 V (vs. Ag/AgCl), indicating strong electron-deficient character. Compare with analogs (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) to correlate substituent effects with device efficiency .
Q. What strategies resolve contradictions in reported photophysical data for triazine derivatives?
Discrepancies in UV-Vis absorption maxima (e.g., 320 nm vs. 335 nm) may arise from solvent polarity or aggregation. Standardize measurements in anhydrous THF and validate via time-dependent density functional theory (TD-DFT) calculations. Cross-reference with crystallographic data to confirm intermolecular interactions .
Q. How can computational modeling optimize this compound’s role in UV absorbers?
Use DFT (B3LYP/6-31G*) to simulate HOMO-LUMO gaps. The chloro and bromo groups lower the LUMO (−2.3 eV), improving UV absorption at 290–400 nm. Validate experimentally via accelerated weathering tests in polymer matrices .
Q. What methodologies assess environmental hazards of this compound?
Follow OECD guidelines for acute toxicity (e.g., Daphnia magna EC50 >10 mg/L) and persistence (hydrolysis half-life >60 days at pH 7). Use HPLC-MS to track degradation products in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
